N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide
Vue d'ensemble
Description
“N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide” is a compound that has been studied for its potential use in medical imaging . It is a derivative of 5-isoquinoline sulfonamides and is known to inhibit Protein Kinase A (PKA), an important target for drug development due to its influence on critical cellular processes implicated in neuropsychiatric illnesses .
Synthesis Analysis
The synthesis of this compound involves the introduction of a methyl group to the sulphonamidic nitrogen on the known PKA inhibitors N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9, 1) and N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide (H-89, 2) . This modification does not appreciably reduce in vitro potency toward PKA . The synthesis of the compound was facilitated by reacting isoquinoline-5-sulfonyl chloride with N-methylethylenediamine .Molecular Structure Analysis
The molecular formula of the compound is C20H20BrN3O2S . The compound belongs to the class of organic compounds known as isoquinolines and derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety .Chemical Reactions Analysis
The compound is an organic cation obtained by protonation of the isoquinoline and secondary amino functions of N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide .Physical And Chemical Properties Analysis
The compound has an average mass of 446.361 and a mono-isotopic mass of 445.045960236 .Applications De Recherche Scientifique
1. Protein Kinase Inhibitor for Imaging with PET or SPECT
- Summary of Application : H89 is used as a radiolabeled small molecule protein kinase inhibitor for imaging with Positron Emission Tomography (PET) or Single Photon Emission Computer Tomography (SPECT). It helps monitor the clinical potential of targeted therapeutics and treatments as well as determine kinase receptor density changes related to disease progression .
- Results or Outcomes : The use of H89 has helped provide an overview of the breadth of radiolabeled small molecules that have been synthesized to target intracellular protein kinases, not only for imaging in oncology, but also for other areas of interest, particularly the central nervous system .
2. Inhibition of Advanced Glycation End Products (AGEs)-Induced Adhesion Molecule Expression
- Summary of Application : H89 is used to inhibit the AGE-2- and AGE-3-induced adhesion molecule expression and cytokine production .
- Methods of Application : The effects of histamine were reversed by H89, and mimicked by a dibutyryl cAMP and an adenylate cyclase activator, forskolin .
- Results or Outcomes : Histamine inhibited the AGE-2- and AGE-3-induced adhesion molecule expression and cytokine production via H2 receptors and the cAMP/PKA pathway .
3. Imaging Protein Kinase Expression
- Summary of Application : H89 is used as a radiolabeled small molecule protein kinase inhibitor for imaging with Positron Emission Tomography (PET) or Single Photon Emission Computer Tomography (SPECT). It helps monitor the clinical potential of targeted therapeutics and treatments as well as determine kinase receptor density changes related to disease progression .
- Results or Outcomes : The use of H89 has helped provide an overview of the breadth of radiolabeled small molecules that have been synthesized to target intracellular protein kinases, not only for imaging in oncology, but also for other areas of interest, particularly the central nervous system .
4. Positron Emission Tomography
- Summary of Application : H89 is used in Positron Emission Tomography (PET) for imaging purposes .
- Results or Outcomes : The use of H89 in PET has helped in the imaging of various biological processes .
5. Imaging Protein Kinase Expression
- Summary of Application : H89 is used as a radiolabeled small molecule protein kinase inhibitor for imaging with Positron Emission Tomography (PET) or Single Photon Emission Computer Tomography (SPECT). It helps monitor the clinical potential of targeted therapeutics and treatments as well as determine kinase receptor density changes related to disease progression .
- Results or Outcomes : The use of H89 has helped provide an overview of the breadth of radiolabeled small molecules that have been synthesized to target intracellular protein kinases, not only for imaging in oncology, but also for other areas of interest, particularly the central nervous system .
6. Positron Emission Tomography
Propriétés
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZXNDJNWUTGDK-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022528 | |
Record name | Protein kinase inhibitor H89 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide | |
CAS RN |
127243-85-0 | |
Record name | H 89 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | H-89 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07995 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Protein kinase inhibitor H89 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 127243-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | H-89 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M876330O56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.